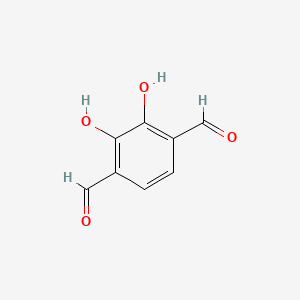2,3-Dihydroxyterephthalaldehyde
CAS No.: 148063-59-6
Cat. No.: VC7433827
Molecular Formula: C8H6O4
Molecular Weight: 166.132
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 148063-59-6 |
|---|---|
| Molecular Formula | C8H6O4 |
| Molecular Weight | 166.132 |
| IUPAC Name | 2,3-dihydroxyterephthalaldehyde |
| Standard InChI | InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H |
| Standard InChI Key | RDXRJTTYBZXJNE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C=O)O)O)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular structure of 2,3-dihydroxyterephthalaldehyde features a benzene ring substituted with hydroxyl (-OH) and aldehyde (-CHO) groups at adjacent positions (Figure 1). Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆O₄ | |
| SMILES | C1=CC(=C(C(=C1C=O)O)O)C=O | |
| InChI Key | RDXRJTTYBZXJNE-UHFFFAOYSA-N | |
| IUPAC Name | 2,3-Dihydroxyterephthalaldehyde |
The presence of ortho-dihydroxy and aldehyde groups enables chelation with metal ions and participation in condensation reactions, making it a versatile precursor in coordination chemistry .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, as reported in PubChem, highlight its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 167.03389 | 130.8 |
| [M+Na]⁺ | 189.01583 | 143.2 |
| [M-H]⁻ | 165.01933 | 130.8 |
These values are critical for mass spectrometry-based identification in complex mixtures .
Synthesis and Scalability
Historical Development
The large-scale synthesis of 2,3-dihydroxyterephthalaldehyde derivatives was first optimized in 1999, with methods focusing on the hydroxylation and formylation of benzene precursors . A representative protocol involves:
-
Protection of hydroxyl groups: Using methylating agents to convert 1,2-dihydroxybenzene (catechol) to 1,2-dimethoxybenzene.
-
Formylation: Introducing aldehyde groups via Vilsmeier-Haack reaction or directed ortho-metalation.
-
Deprotection: Acidic hydrolysis to regenerate hydroxyl groups .
This approach yields dimethyl 2,3-dihydroxyterephthalate as an intermediate, which is subsequently hydrolyzed to the dialdehyde .
Modern Synthetic Routes
Recent advances employ Suzuki-Miyaura coupling and oxidative demethylation to enhance regioselectivity. For example, TCI America reports a purity of >98% (GC) for commercially available 2,3-dihydroxyterephthalaldehyde, synthesized via controlled oxidation of 2,3-dihydroxyterephthalic acid .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 148–152°C | |
| Storage Conditions | <15°C, inert atmosphere | |
| Solubility | Soluble in polar aprotic solvents (DMAc, DMF) |
The compound is air-sensitive, necessitating storage under nitrogen or argon to prevent oxidation .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectra reveal characteristic peaks:
-
O-H stretch: 3200–3500 cm⁻¹ (broad, hydroxyl groups)
-
C=O stretch: 1680–1700 cm⁻¹ (aldehyde carbonyl)
Powder X-ray diffraction (PXRD) patterns for its COF derivatives show crystallinity with d-spacings correlating to pore sizes of 1.5–2.0 nm .
Applications in Advanced Materials
Covalent Organic Frameworks (COFs)
2,3-Dihydroxyterephthalaldehyde serves as a key monomer in COF synthesis. For instance, COF-305, constructed with tetrakis(4-aminophenyl)methane, exhibits a dia topology and the largest unit cell among known COFs (as of 2024) . The compound’s hydroxyl groups facilitate hydrogen bonding, enabling precise control over framework geometry and porosity .
| COF Property | Value |
|---|---|
| Surface Area | 1200–1500 m²/g |
| Pore Size | 1.8 nm |
| Application | Gas storage, catalysis |
Coordination Polymers and Sensors
The compound’s aldehyde groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form luminescent complexes. These materials exhibit solvatochromic behavior, enabling their use in humidity and pH sensors .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin post-handling |
| H319: Eye irritation | P305+P351+P338: Eye rinse |
Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume